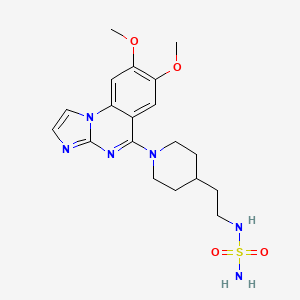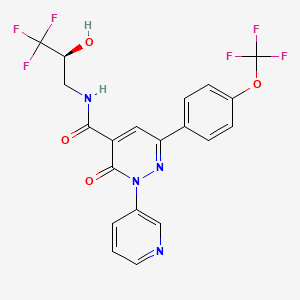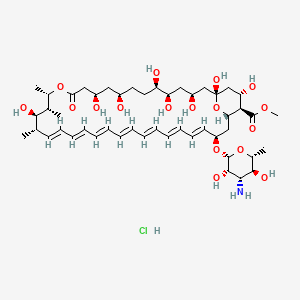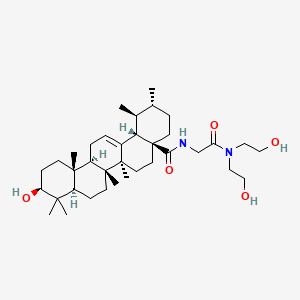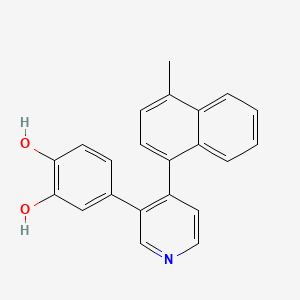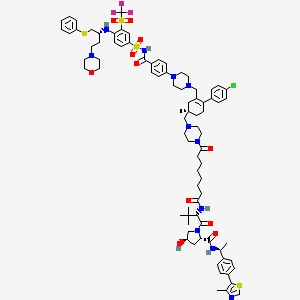
PROTAC Bcl-xL degrader-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC Bcl-xL degrader-3 is a proteolysis-targeting chimera designed to selectively degrade the B-cell lymphoma-extra large protein. This compound leverages the ubiquitin-proteasome system to target and degrade specific proteins, making it a promising therapeutic strategy for cancer treatment, particularly in small-cell lung cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Bcl-xL degrader-3 involves the conjugation of a ligand that binds to the B-cell lymphoma-extra large protein with a ligand that recruits an E3 ubiquitin ligase, connected via a linker. The synthetic route typically includes:
Ligand Synthesis: The ligand targeting the B-cell lymphoma-extra large protein is synthesized through a series of organic reactions, including amide bond formation and Suzuki coupling.
Linker Attachment: The linker is attached to the ligand through esterification or amidation reactions.
E3 Ligase Ligand Conjugation: The ligand for the E3 ubiquitin ligase is then conjugated to the linker through a final coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale organic synthesis techniques, including continuous flow chemistry to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving automated synthesis platforms .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC Bcl-xL degrader-3 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability.
Reduction: Reduction reactions can occur at the ligand sites, potentially altering the binding affinity to the target proteins.
Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the functional groups on the ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can impact its efficacy and stability .
Applications De Recherche Scientifique
PROTAC Bcl-xL degrader-3 has a wide range
Propriétés
Formule moléculaire |
C82H105ClF3N11O11S4 |
|---|---|
Poids moléculaire |
1641.5 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[[8-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-8-oxooctanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C82H105ClF3N11O11S4/c1-56(58-18-20-60(21-19-58)75-57(2)87-55-110-75)88-78(102)71-48-66(98)52-97(71)79(103)76(80(3,4)5)90-73(99)16-12-7-8-13-17-74(100)96-42-38-94(39-43-96)54-81(6)34-32-69(59-22-26-63(83)27-23-59)62(50-81)51-93-36-40-95(41-37-93)65-28-24-61(25-29-65)77(101)91-112(106,107)68-30-31-70(72(49-68)111(104,105)82(84,85)86)89-64(33-35-92-44-46-108-47-45-92)53-109-67-14-10-9-11-15-67/h9-11,14-15,18-31,49,55-56,64,66,71,76,89,98H,7-8,12-13,16-17,32-48,50-54H2,1-6H3,(H,88,102)(H,90,99)(H,91,101)/t56-,64+,66+,71-,76+,81+/m0/s1 |
Clé InChI |
KQEMZZJSHJCPSI-RYFXIQSLSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCC(=O)N4CCN(CC4)C[C@@]5(CCC(=C(C5)CN6CCN(CC6)C7=CC=C(C=C7)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)N[C@H](CCN9CCOCC9)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)N4CCN(CC4)CC5(CCC(=C(C5)CN6CCN(CC6)C7=CC=C(C=C7)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NC(CCN9CCOCC9)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


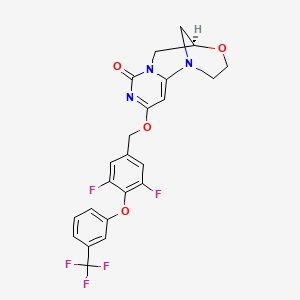
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
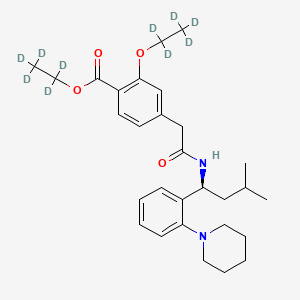
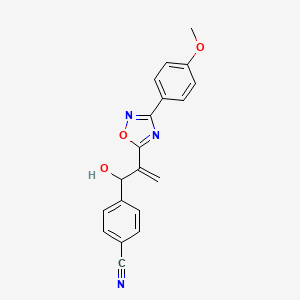
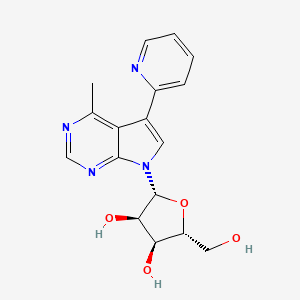
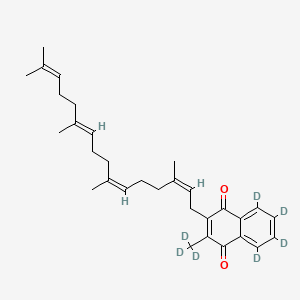
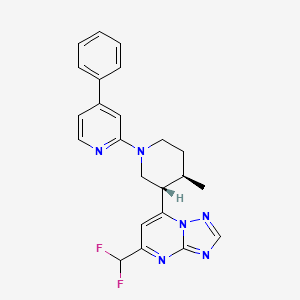
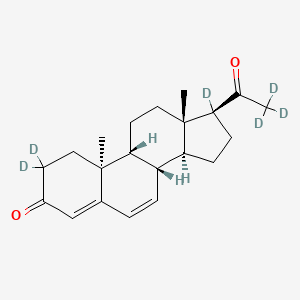
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
